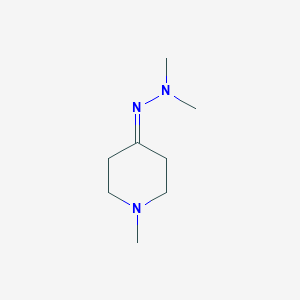![molecular formula C9H16Cl2N2O B15294194 2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride is a chemical compound with the molecular formula C9H9D5N2O.2HCl and a molecular weight of 244.17 g/mol. This compound is a deuterated form of 2-[(Ethylamino)methyl]-4-aminophenol, which means it contains deuterium, a stable isotope of hydrogen. It is primarily used in scientific research, particularly in metabolic studies, environmental pollutant detection, clinical diagnostics, and organic chemistry.
Preparation Methods
The synthesis of 2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride involves several steps. One common method includes the reaction of 4-aminophenol with ethylamine in the presence of a deuterated solvent to introduce the deuterium atoms. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound back to its parent amine form. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Scientific Research Applications
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride has a wide range of scientific research applications:
Metabolic Research: The deuterated form allows researchers to study metabolic pathways in vivo safely.
Environmental Pollutant Detection: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: The compound is used in imaging, diagnosis, and newborn screening.
Organic Chemistry: It serves as a chemical reference for identification, qualitative, and quantitative analysis.
Mechanism of Action
The mechanism of action of 2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s deuterium atoms help trace metabolic pathways, providing insights into the compound’s behavior in biological systems. It can also form complexes with metals, which are studied for their potential anticancer activities.
Comparison with Similar Compounds
2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride is unique due to its deuterium content, which distinguishes it from its non-deuterated counterparts. Similar compounds include:
2-[(Ethylamino)methyl]-4-aminophenol: The non-deuterated form, used in similar applications but lacks the benefits of deuterium labeling.
4-Amino-2-[(ethylamino)methyl]phenol: Another related compound with similar chemical properties but different applications.
This compound’s uniqueness lies in its ability to provide more precise and accurate data in metabolic and environmental studies due to the presence of deuterium.
Properties
Molecular Formula |
C9H16Cl2N2O |
|---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
4-amino-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-2-11-6-7-5-8(10)3-4-9(7)12;;/h3-5,11-12H,2,6,10H2,1H3;2*1H/i1D3,2D2;; |
InChI Key |
MBGDVTGCCQHEPJ-ZWOCKVCESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)N)O.Cl.Cl |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)N)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


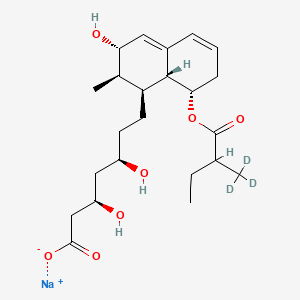
![(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294130.png)
![1-{4-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B15294131.png)
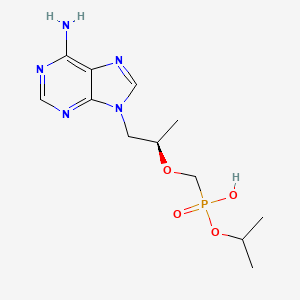
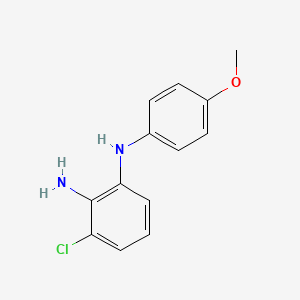
![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B15294149.png)
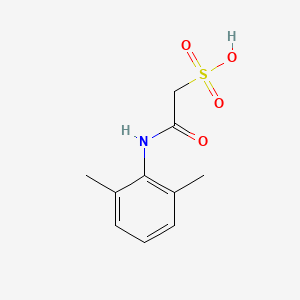
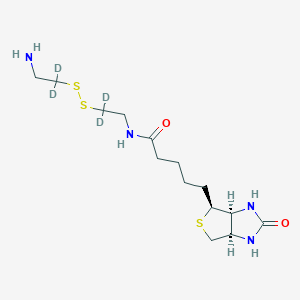
![[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol](/img/structure/B15294166.png)
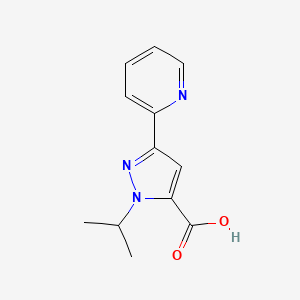
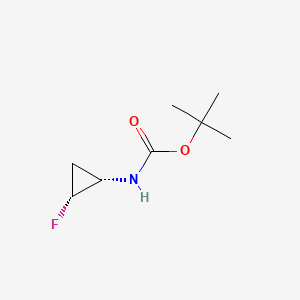
![5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B15294180.png)
